![molecular formula C9H12N4 B13756819 1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The compound’s structure consists of a benzimidazole core with two methyl groups at positions 1 and 2, and two amino groups at positions 5 and 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The amino groups at positions 5 and 7 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups at the amino positions.
科学的研究の応用
1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interaction.
類似化合物との比較
Similar Compounds
1,2-Dimethylbenzimidazole: Lacks the amino groups at positions 5 and 7.
5,6-Dimethylbenzimidazole: Methyl groups are at different positions.
Benzimidazole: The parent compound without any substituents.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties. The specific substitution pattern allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
2,3-dimethylbenzimidazole-4,6-diamine |
InChI |
InChI=1S/C9H12N4/c1-5-12-8-4-6(10)3-7(11)9(8)13(5)2/h3-4H,10-11H2,1-2H3 |
InChIキー |
CLWUCFOCPARQGC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=CC(=C2N1C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



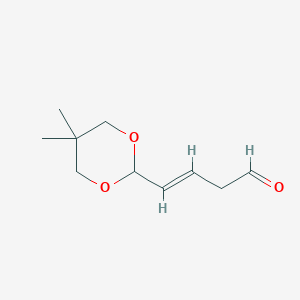
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)


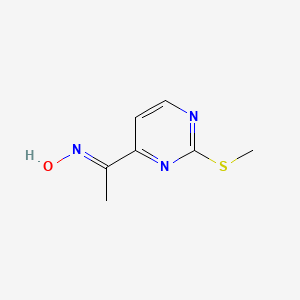

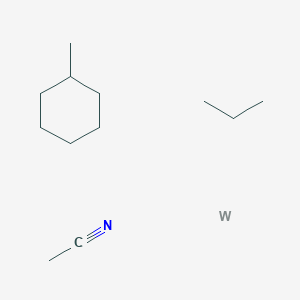

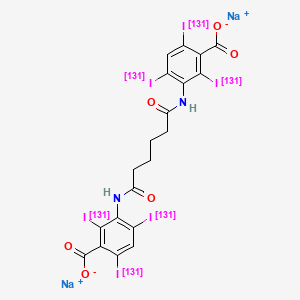
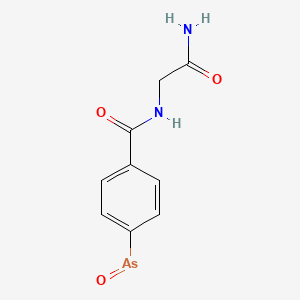

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)

